molecular formula C12H24N2O2 B1288540 tert-Butyl (1-ethylpiperidin-4-yl)carbamate CAS No. 534595-56-7

tert-Butyl (1-ethylpiperidin-4-yl)carbamate

Cat. No. B1288540
M. Wt: 228.33 g/mol
InChI Key: JUOXFFYHDMNFHE-UHFFFAOYSA-N
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Description

Tert-butyl (1-ethylpiperidin-4-yl)carbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen of the carbamate function indicates that this compound is N-protected, a common strategy in organic synthesis to protect the amine functionality.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, as described in the synthesis of related compounds . Another example is the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which involves an iodolactamization as a key step . These methods highlight the versatility of tert-butyl carbamate derivatives as intermediates in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, as evidenced by the synthesis and X-ray crystal structure determination of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate . The crystal structure analysis provides detailed information about the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For example, they can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also be used as intermediates in the synthesis of amines, as demonstrated by the use of N-tert-butanesulfinyl imines . The versatility of these compounds is further illustrated by their use in the synthesis of complex natural products and pharmaceuticals, such as the lymphocyte function-associated antigen 1 inhibitor and biologically active compounds like omisertinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in organic synthesis. For example, the tert-butyl group in these compounds serves as a protecting group that can be easily removed when necessary, allowing for further functionalization of the molecule . Additionally, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate demonstrates the high yields that can be achieved with optimized synthetic methods, indicating good stability and reactivity of the tert-butyl carbamate moiety .

Scientific Research Applications

Synthesis and Biological Applications

  • tert-Butyl (1-ethylpiperidin-4-yl)carbamate is a crucial intermediate in synthesizing biologically active compounds. For instance, Zhao et al. (2017) described its use in synthesizing omisertinib (AZD9291), highlighting a rapid synthetic method and confirming the compound's structure through MS and 1HNMR techniques (Zhao, Guo, Lan, & Xu, 2017).

Crystallographic Studies

  • The compound has been studied for its crystallographic properties. Baillargeon et al. (2017) examined tert-butyl carbamate derivatives, noting their molecular linking via hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

Asymmetric Synthesis

  • Ghosh et al. (2017) discussed the enantioselective synthesis of tert-butyl carbamate derivatives, which are used as building blocks for protease inhibitors. This involves asymmetric syn- and anti-aldol reactions for setting stereogenic centers (Ghosh, Cárdenas, & Brindisi, 2017).

Applications in Organic Chemistry

  • Kant et al. (2015) prepared a tert-butyl carbamate derivative and analyzed its single crystal X-ray diffraction, highlighting the compound's conformation and intermolecular interactions, useful for understanding molecular packing (Kant, Singh, & Agarwal, 2015).

Natural Product Synthesis

  • Tang et al. (2014) synthesized tert-butyl carbamate as an intermediate of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines, highlighting its synthesis from L-Serine (Tang et al., 2014).

Metalation and Alkylation Studies

  • Sieburth et al. (1996) studied tert-butyl carbamate derivatives for their ability to undergo metalation and reaction with electrophiles, providing insights into the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Crystal Structure Analysis

Pharmaceutical Intermediate Synthesis

  • Li et al. (2015) described the synthesis of tert-butyl carbamate and its use in preparing β-secretase inhibitors, a class of therapeutic agents for Alzheimer's disease (Li, Mei, Gao, Li, Yan, & Che, 2015).

Advanced Material Research

  • Wu (2011) reported on the preparation of tert-butyl carbamate derivatives, focusing on their potential applications in chemical reagents and material science (Wu, 2011).

properties

IUPAC Name

tert-butyl N-(1-ethylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14-8-6-10(7-9-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOXFFYHDMNFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609858
Record name tert-Butyl (1-ethylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-ethylpiperidin-4-yl)carbamate

CAS RN

534595-56-7
Record name tert-Butyl (1-ethylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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